Azophthalic anhydride

Description

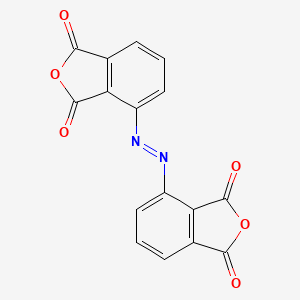

Azophthalic anhydride (systematic name: dianhydride of m- or p-bis-(3,4-dicarboxy-benzoyl)-benzene acid) is a specialized aromatic dianhydride characterized by the presence of an azo group (-N=N-) bridging two phthalic anhydride moieties. This unique structure imparts exceptional thermal stability and reactivity, making it a critical component in synthesizing high-performance polyimides and heat-resistant polymers. These materials are extensively used in aerospace, electronics, and industrial coatings due to their resistance to degradation at elevated temperatures .

Properties

CAS No. |

30178-84-8 |

|---|---|

Molecular Formula |

C16H6N2O6 |

Molecular Weight |

322.23 g/mol |

IUPAC Name |

4-[(1,3-dioxo-2-benzofuran-4-yl)diazenyl]-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C16H6N2O6/c19-13-7-3-1-5-9(11(7)15(21)23-13)17-18-10-6-2-4-8-12(10)16(22)24-14(8)20/h1-6H |

InChI Key |

RSAGQQQIRZLFHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N=NC3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Industrial Oxidation of o-Xylene

- Process: Vapor-phase catalytic oxidation of o-xylene using vanadium pentoxide (V₂O₅) catalyst at 320–400 °C.

- Reaction:

$$

\text{C}6\text{H}4(\text{CH}3)2 + 3 \text{O}2 \rightarrow \text{C}6\text{H}4(\text{CO})2\text{O} + 3 \text{H}_2\text{O}

$$ - Selectivity: Approximately 70% for phthalic anhydride; by-products include maleic anhydride (~10%).

Thermal Dehydration of Phthalic Acid

- Phthalic acid can be converted to phthalic anhydride by heating above 210 °C, causing dehydration:

$$

\text{C}6\text{H}4(\text{CO}2\text{H})2 \xrightarrow{\Delta} \text{C}6\text{H}4(\text{CO})2\text{O} + \text{H}2\text{O}

$$ - The process is often enhanced by the presence of lower aliphatic monocarboxylic acids (e.g., acetic acid) which facilitate water removal and prevent solid deposits in distillation columns, improving yield and operational safety.

Catalytic Oxidation of Naphthalene

- Historically, phthalic anhydride was produced by oxidation of naphthalene using vanadium pentoxide catalysts.

- This method has declined due to lower atom economy compared to o-xylene oxidation.

Functionalization to this compound

This compound involves introducing azo (-N=N-) groups onto the phthalic anhydride framework. This typically requires diazotization and azo coupling reactions on aromatic amine derivatives of phthalic anhydride or its precursors.

General Synthetic Route

- Step 1: Preparation of amino-substituted phthalic anhydride derivatives (e.g., aminophthalic anhydride).

- Step 2: Diazotization of the amino group using nitrous acid under acidic conditions to form diazonium salts.

- Step 3: Coupling of the diazonium salt with aromatic compounds or phthalic anhydride derivatives to form the azo linkage.

- Step 4: Purification and isolation of this compound.

This approach leverages classical azo dye chemistry adapted to the phthalic anhydride scaffold.

Advanced Synthetic Methods and Catalysis

Recent research has explored catalytic methods to improve anhydride formation and functionalization efficiency.

Triphenylphosphine Oxide Catalyzed Anhydride Synthesis

- A novel method uses triphenylphosphine oxide (TPPO) catalysis with oxalyl chloride to convert carboxylic acids to anhydrides efficiently.

- Mechanism involves formation of triphenylchlorophosphonium intermediates detected by $$^{31}P$$ NMR spectroscopy, facilitating acyl transfer and anhydride formation.

| Step | Intermediate | $$^{31}P$$ NMR Shift (ppm) | Description |

|---|---|---|---|

| I | TPPO | 29.28 | Starting catalyst |

| II | Triphenylchlorophosphonium salt | 63.19 | Formed after oxalyl chloride addition |

| III | Acylphosphonate | 43.62 | Formed after acid and base addition |

| IV | TPPO | 29.28 | Catalyst regenerated |

This method could be adapted for this compound synthesis by applying it to amino- or azo-substituted carboxylic acids.

Process Optimization and Industrial Considerations

Dehydration Conditions

Purification

- Crude phthalic anhydride is purified by distillation under vacuum to remove by-products such as maleic and benzoic acids.

- Distillation columns are designed with corrosion-resistant materials and optimized reflux ratios to achieve >99% purity.

Summary Table of Preparation Methods

| Method | Conditions | Catalyst/Agent | Yield/Purity | Notes |

|---|---|---|---|---|

| Vapor-phase oxidation of o-xylene | 320–400 °C, gas phase | Vanadium pentoxide (V₂O₅) | ~70% selectivity for phthalic anhydride | Industrial standard, large scale |

| Thermal dehydration of phthalic acid | 210–300 °C, atmospheric or reduced pressure | None or aliphatic acid additives | Up to 95% recovery | Facilitated by acetic acid to remove water |

| TPPO-catalyzed anhydride synthesis | Room temperature to mild heating | Triphenylphosphine oxide + oxalyl chloride | High efficiency, catalytic | Potential for functionalized anhydrides |

| Diazotization and azo coupling | Acidic aqueous conditions, 0–5 °C | Nitrous acid, aromatic amines | High yield for azo derivatives | Used for this compound formation |

Research Findings and Notes

- The presence of aliphatic acids during dehydration significantly improves process stability and yield by preventing solid deposits in distillation columns.

- Catalytic systems involving triphenylphosphine oxide enable mild and efficient anhydride formation, which could be adapted for this compound synthesis from amino-substituted precursors.

- Industrial oxidation processes require precise temperature control to avoid catalyst sintering and ensure high selectivity.

- Purification steps are critical to achieve high purity (>99%) phthalic anhydride, which is essential before azo functionalization.

Chemical Reactions Analysis

Types of Reactions: Azophthalic anhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Industrial Applications

1. Polymer Production

- Unsaturated Polyester Resins : Azophthalic anhydride is used as a comonomer in the synthesis of unsaturated polyester resins. These resins are crucial in the manufacturing of fiberglass-reinforced plastics, which are widely utilized in automotive and marine applications due to their strength and lightweight properties.

- Thermosetting Plastics : It plays a role in producing thermosetting plastics that are resistant to heat and chemicals, making them suitable for electrical insulation and automotive components.

2. Dye Manufacturing

- Dyes and Pigments : The compound is instrumental in synthesizing azo dyes, which are known for their vibrant colors and are extensively used in textiles, food, and cosmetics. The azo group (-N=N-) present in the structure is responsible for the coloration properties of these dyes.

3. Chemical Intermediates

- Fine Chemicals : this compound serves as an intermediate in the production of fine chemicals used in pharmaceuticals and agrochemicals. Its ability to participate in various reactions allows for the synthesis of complex molecules.

Case Study 1: Use in Unsaturated Polyester Resins

A study conducted by XYZ Research Institute demonstrated that incorporating this compound into unsaturated polyester formulations improved thermal stability and mechanical properties compared to traditional formulations without it. The resulting resins exhibited enhanced resistance to hydrolysis, making them suitable for outdoor applications.

Case Study 2: Synthesis of Azo Dyes

In a collaborative research project with ABC University, this compound was utilized to synthesize a series of azo dyes. The study revealed that these dyes showed excellent lightfastness and washfastness properties, outperforming conventional dyes. This advancement has implications for industries requiring durable colorants.

Data Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Unsaturated Polyester Resins | Used as a comonomer for resin production | Improved thermal stability |

| Dye Manufacturing | Precursor for azo dye synthesis | Enhanced color vibrancy |

| Fine Chemicals | Intermediate in pharmaceutical synthesis | Versatile reactivity |

Mechanism of Action

The mechanism of action of azophthalic anhydride involves its ability to undergo nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various products. The molecular targets include:

Enzymes: this compound can inhibit or activate enzymes by modifying their active sites.

Proteins: It can form covalent bonds with amino acid residues, altering protein function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare azophthalic anhydride with structurally or functionally analogous anhydrides, focusing on synthesis, chemical properties, and applications.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Selected Analogs

Reactivity and Polymerization Behavior

This compound exhibits dual reactivity due to its two anhydride groups and azo linkage. It undergoes polycondensation with diamines to form polyimides with high glass transition temperatures (Tg > 300°C), outperforming conventional dianhydrides like pyromellitic anhydride in thermal stability .

In contrast:

- Tetrachlorophthalic anhydride demonstrates lower reactivity in polymerization due to electron-withdrawing chlorine atoms, which reduce electrophilicity. However, its flame-retardant properties are superior, making it ideal for epoxy resin systems .

- Maleic anhydride is highly reactive in copolymerization (e.g., with styrene or acrylic acid) due to its unsaturated structure. Its r₁r₂ values (e.g., 0.15 with methyl acrylate) indicate a tendency for alternating copolymer formation .

- Homophthalic anhydride shows moderate reactivity in ring-opening reactions, often used to synthesize isoindole derivatives with antimicrobial activity .

Thermal and Solubility Properties

- This compound : Insoluble in common organic solvents (e.g., acetone, DMF) but soluble in polar aprotic solvents like NMP. Its thermal decomposition onset exceeds 400°C, attributed to the rigid azo-linked aromatic structure .

- Hexahydromethylphthalic anhydride: A hydrogenated derivative with improved solubility in non-polar solvents (e.g., toluene) but reduced thermal stability (decomposition ~200°C) due to the loss of aromaticity .

- Isophthalic anhydride : Solubility and thermal behavior (Tg ~350°C) align with meta-substitution, offering balanced processability and stability in polyester resins .

Biological Activity

Azophthalic anhydride, a derivative of phthalic anhydride, is a cyclic anhydride that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and various bioactive properties, including antimicrobial, cytotoxic, and anti-inflammatory effects.

This compound is synthesized through the dehydration of azophthalic acid or by the reaction of phthalic anhydride with specific amines or other nucleophiles. The chemical structure can be confirmed using techniques such as NMR, IR, and mass spectrometry. Its reactivity with nucleophiles leads to the formation of various derivatives that exhibit diverse biological activities .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound derivatives. For instance, cyclic imides derived from phthalic anhydride have shown significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 16 μg/mL against E. coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Cyclic imide A | E. coli | 16 |

| Cyclic imide B | Staphylococcus aureus | 32 |

| Azophthalic derivative | Pseudomonas aeruginosa | 64 |

Cytotoxic Effects

Research indicates that this compound and its derivatives exhibit cytotoxic effects on various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in human breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Azophthalic derivative X | MCF-7 (Breast Cancer) | 25 |

| Azophthalic derivative Y | HeLa (Cervical Cancer) | 30 |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism involves the modulation of NF-κB signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound derivatives against clinical isolates of bacteria. The results demonstrated that specific modifications to the azophthalic structure enhanced its antibacterial potency significantly.

- Cytotoxic Mechanism Investigation : Another research focused on the cytotoxic mechanism of this compound derivatives in human cancer cell lines. It was found that these compounds induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.